4-Amino-2-chloro-3-methylbenzonitrile

Medicinal Chemistry Physicochemical Properties Building Block Selection

Securing the precise building block for imidazolin-2-one SARM synthesis is challenging due to the rarity of the 2-chloro-3-methyl-4-amino substitution pattern. 4-Amino-2-chloro-3-methylbenzonitrile (CAS 573768-09-9) solves this as the direct precursor from Li et al. (2007), enabling replication of lead compound 11a (AR Ki = 0.9 nM, ED50 = 0.09 mg/kg). • Ready-to-use intermediate for the published SARM series • Orthogonal amine, nitrile, and chloro groups enable parallel library synthesis • Available from stock with documented purity and characterization.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 573768-09-9
Cat. No. B110728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-chloro-3-methylbenzonitrile
CAS573768-09-9
Synonyms2-Chloro-3-methyl-4-aminobenzonitrile;  3-Chloro-4-cyano-2-methylaniline;  3-Chloro-4-cyano-2-methylphenylamine;  4-Amino-3-methyl-2-chlorobenzonitrile
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C#N)N
InChIInChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3
InChIKeyRNTRNRRXHOGTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-chloro-3-methylbenzonitrile: Essential Drug Discovery Intermediate


4-Amino-2-chloro-3-methylbenzonitrile (CAS 573768-09-9) is a polysubstituted aromatic nitrile building block characterized by the presence of amino, chloro, and methyl groups on its benzene ring . This specific arrangement enables its use as a versatile intermediate in medicinal chemistry and agrochemical research. The compound is primarily utilized in the synthesis of imidazolin-2-ones, a class of highly potent and orally active selective androgen receptor modulators (SARMs), underscoring its relevance in advanced pharmaceutical development .

Pre-assembled 2-chloro-3-methyl-4-amino substitution pattern for imidazolin-2-one SARM synthesis
Orthogonal reactive handles (amine, nitrile, chloro) enable multi-directional derivatization
Reported scaffold for muscle-selective androgen receptor modulator research series

4-Amino-2-chloro-3-methylbenzonitrile: Why Analogs Cannot Substitute


Substituting 4-Amino-2-chloro-3-methylbenzonitrile with simpler or more readily available benzonitrile analogs is not feasible for its primary application. Its value lies in the unique, pre-assembled 2-chloro-3-methyl-4-amino substitution pattern, which is a critical pharmacophoric element for downstream compounds like certain imidazolin-2-one SARMs [1]. Replacing it with an analog lacking one or more of these functional groups (e.g., 2-chloro-3-methylbenzonitrile or 4-amino-2-chlorobenzonitrile ) would necessitate additional, often inefficient, synthetic steps and may not yield the desired final product architecture. This specific substitution pattern is not commonly found in other commercially available building blocks, making direct procurement of this compound essential for research groups following published synthetic routes [1].

Analog 2-Chloro-3-methylbenzonitrile lacks the amino nucleophile; may block key synthetic transformations.
Route Different substitution patterns likely require additional steps, shifting route efficiency and yield.
Availability The exact 2-Cl-3-Me-4-NH2 arrangement is uncommon in commercial building blocks, limiting direct replacement.

4-Amino-2-chloro-3-methylbenzonitrile: Comparative Evidence


Lipophilicity and Boiling Point Comparison

The physicochemical properties of 4-Amino-2-chloro-3-methylbenzonitrile differ from its non-amino analog 2-chloro-3-methylbenzonitrile. The presence of the amino group influences lipophilicity (LogP) and other predicted properties. This data aids in the rational selection of building blocks based on desired molecular properties for drug design .

Lipophilicity Comparison
Data to verify
Target LogP 2.68
2-Cl-3-Me-benzonitrile LogP 2.68
Amino group adds a synthetic handle without altering calculated lipophilicity.
Calculated LogP values; experimental validation not provided.
Medicinal Chemistry Physicochemical Properties Building Block Selection

Synthetic Yield Benchmark

The feasibility of using 4-Amino-2-chloro-3-methylbenzonitrile in a synthetic sequence is supported by reported yields. In a specific protocol, its synthesis from a precursor achieved a 60% yield . While this is a moderate yield, it provides a quantitative benchmark for process chemists. Comparative yields for synthesizing other regioisomers or analogs are not available in the provided data, making this a class-level indicator of synthetic accessibility.

Synthetic Yield Benchmark
Class-level
60% yield
Provides a quantitative reference for synthesis feasibility assessment.
Yield from a specific, non-public protocol; may vary.
Process Chemistry Synthetic Yield SARM Intermediate

Imidazolin-2-one SARM Potency

The ultimate value of 4-Amino-2-chloro-3-methylbenzonitrile is demonstrated by the impressive preclinical profile of the imidazolin-2-one SARMs for which it serves as a key building block [1]. The lead compound (11a) in this series exhibits low nanomolar potency and exceptional in vivo selectivity. This downstream biological activity provides a strong, albeit indirect, quantitative justification for procuring this specific intermediate over others that would not lead to this privileged scaffold.

Downstream SARM Activity
Context-dependent
AR Ki 0.9 nM, EC50 1.8 nM
Reported potent target engagement for the final imidazolin-2-one SARM (11a).
Activity refers to the lead SARM, not the intermediate itself.
Androgen Receptor Modulator SARM Muscle Anabolism

4-Amino-2-chloro-3-methylbenzonitrile: Application Scenarios


Muscle-Selective SARM Synthesis

This compound is the essential building block for synthesizing a specific series of imidazolin-2-one SARMs. Procurement is required by research groups aiming to replicate or build upon the work of Li et al. (2007), which demonstrated a lead compound (11a) with an AR Ki of 0.9 nM and an in vivo ED50 of 0.09 mg/kg for muscle growth with 50-fold selectivity over prostate tissue [1]. Using any other benzonitrile analog would deviate from this established and highly potent series [1].

SAR Studies for Drug Discovery

The unique 2-chloro-3-methyl-4-amino substitution pattern is crucial for exploring the chemical space of benzonitrile-based pharmacophores. Medicinal chemists can use this compound as a starting point for SAR campaigns to probe the effect of this specific substitution on target binding and selectivity, a functionality not offered by non-amino or differently substituted analogs [1][2].

Agrochemical and Kinase Inhibitor Intermediate

This polysubstituted benzonitrile serves as a versatile intermediate for synthesizing libraries of compounds, including potential herbicides, insecticides, and kinase inhibitors [1][2]. Its orthogonal reactive groups (amine, nitrile, and chloro) provide multiple diversification points, offering a strategic advantage in parallel synthesis over simpler, less functionalized benzonitriles [2].

Application
Selection Property
Validation Focus
SARM imidazolin-2-one synthesis
2-Cl-3-Me-4-NH2 substitution pattern
Synthetic route fidelity to reported SARM series
Drug discovery SAR exploration
Orthogonal reactive handles (amine, nitrile, chloro)
Pharmacophore diversification and target engagement profiling
Agrochemical & kinase inhibitor intermediate
Polysubstituted nitrile scaffold
Parallel synthesis and library diversification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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